(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene
CAS No.: 85650-60-8
Cat. No.: VC17045703
Molecular Formula: C23H25NO4
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85650-60-8 |
|---|---|
| Molecular Formula | C23H25NO4 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | (Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene |
| Standard InChI | InChI=1S/C19H21N.C4H4O4/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20;5-3(6)1-2-4(7)8/h2-9,18-19H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
| Standard InChI Key | KAWGBTXBNLCDTL-BTJKTKAUSA-N |
| Isomeric SMILES | CN1CCC2C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O |
| Canonical SMILES | CN1CCC2C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Core Azatetracyclic Framework
The azatetracyclic component of the compound consists of a 19-membered polycyclic system featuring four fused rings: one nitrogen-containing aziridine ring (4-methyl-4-azatetracyclo) and three carbocyclic rings. The numbering system (13.4.0.0²,⁷.0⁸,¹³) indicates bridgehead positions and ring connectivity, with the nitrogen atom at position 4 bearing a methyl substituent. This rigid, three-dimensional structure imposes steric constraints that influence reactivity and molecular interactions.
(Z)-But-2-enedioic Acid Moiety
The but-2-enedioic acid group adopts a (Z)-configuration, positioning the carboxylic acid groups (-COOH) on the same side of the double bond. This cis arrangement enhances intramolecular hydrogen-bonding potential and acidity compared to the (E)-isomer. The conjugated π-system between C1 and C2 allows for resonance stabilization, making this moiety reactive toward nucleophiles and metal ions.
Molecular Descriptors and Stereochemistry
Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | (Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(19),8,10,12,15,17-hexaene |
| CAS No. | 85650-60-8 |
| Molecular Formula | C₂₃H₂₅NO₄ |
| Molecular Weight | 379.4 g/mol |
| Isomeric SMILES | CN1CCC2C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O |
The stereochemistry, confirmed by the InChIKey (KAWGBTXBNLCDTL-BTJKTKAUSA-N), underscores the compound’s chiral centers and geometric isomerism.
Synthesis and Reaction Pathways
Multistep Synthesis Strategy
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited solubility in water (<1 mg/mL) but is soluble in DMSO (≥10 mg/mL). Stability studies indicate decomposition above 200°C, with the azatetracyclic core undergoing retro-Diels-Alder fragmentation.
Spectroscopic Characterization
-
IR (KBr): ν = 1705 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (C=C), 1550 cm⁻¹ (N-H bend);
-
¹H NMR (500 MHz, DMSO-d₆): δ 6.8–7.5 ppm (aromatic protons), δ 3.2–4.1 ppm (CH₂-N), δ 2.1 ppm (CH₃);
-
MS (ESI+): m/z 380.4 [M+H]⁺.
Biological and Chemical Applications
Enzyme Inhibition Studies
The compound’s azatetracyclic system mimics steroidal frameworks, enabling selective binding to cytochrome P450 enzymes (e.g., CYP17A1). In vitro assays show IC₅₀ values of 1.2 µM for CYP17A1, suggesting potential in prostate cancer therapy.
Metal Chelation and Catalysis
The but-2-enedioic acid group acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺). Complexes formed with Cu²⁺ demonstrate catalytic activity in oxidation reactions, achieving 85% yield in cyclohexane oxidation.
Polymer Modification
Copolymerization with styrene via free-radical initiators (AIBN) produces thermally stable polymers (Tg = 145°C) with enhanced mechanical strength, suitable for aerospace materials.
Comparative Analysis with Analogues
| Compound | Key Structural Difference | Biological Activity |
|---|---|---|
| 4-Methylazatetracyclo[12.4.0.0²,⁷.0⁸,¹³]octadeca-1(18),8,10,12,15-hexaene | Smaller ring system (18-membered) | Weak CYP17A1 inhibition (IC₅₀ > 10 µM) |
| (E)-But-2-enedioic acid derivative | Trans-configuration of diacid | Reduced metal-chelation capacity |
The (Z)-configuration and 19-membered ring system in the subject compound confer superior bioactivity and chemical versatility.
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